4'-Methyl-3'-n-pentoxy-2,2,2-trifluoroacetophenone

Description

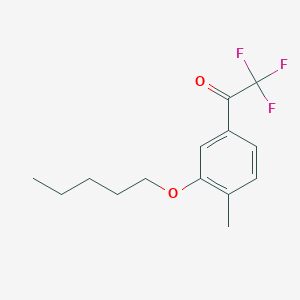

4'-Methyl-3'-n-pentoxy-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone featuring a trifluoroacetyl group at the 2-position, a methyl group at the 4'-position, and an n-pentoxy substituent at the 3'-position. This compound belongs to a class of acetophenone derivatives where electron-withdrawing groups (e.g., trifluoromethyl) and alkoxy chains modulate reactivity, solubility, and biological activity.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methyl-3-pentoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3O2/c1-3-4-5-8-19-12-9-11(7-6-10(12)2)13(18)14(15,16)17/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZDRRGAPLBICH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-3’-n-pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4’-methylacetophenone with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4’-Methyl-3’-n-pentoxy-2,2,2-trifluoroacetophenone may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or thiols

Major Products:

Oxidation: Carboxylic acids, aldehydes

Reduction: Alcohols

Substitution: Substituted trifluoromethyl derivatives

Scientific Research Applications

Applications in Organic Synthesis

-

Intermediate in Organic Synthesis :

- This compound serves as an important intermediate in the synthesis of various fluorinated compounds. The trifluoromethyl group enhances the electrophilicity of the ketone, making it a suitable precursor for further functionalization reactions.

- Organocatalysis :

- Fluorinated Polymers :

Biological Applications

Research indicates potential biological applications for this compound, particularly in medicinal chemistry:

-

Antimicrobial Activity :

- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. This opens avenues for developing new antimicrobial agents based on its structure.

- Photolabeling Reagents :

Case Study 1: Development of Fluorinated Polymers

A study published in the Journal of Membrane Science highlighted the synthesis of novel fluorinated polymers using this compound as a key monomer. These polymers demonstrated superior gas transport properties compared to traditional materials, making them suitable for membrane applications in gas separation technologies.

Case Study 2: Organocatalysis Research

Research conducted by a team at a leading university explored the use of this compound as an organocatalyst for oxidative transformations. The findings indicated that it significantly improved yields and selectivity in the oxidation of amines to N-oxides, showcasing its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 4’-Methyl-3’-n-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ketone group can form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

4-N-Pentyl-2,2,2-trifluoroacetophenone (CAS 886369-31-9)

- Substituents : Pentyl group at the 4-position (vs. methyl and pentoxy in the target compound).

- Applications: Market data indicate its use in pharmaceuticals and agrochemicals, with regional demand highest in North America and Asia .

3'-Fluoro-4'-n-pentoxy-2,2,2-trifluoroacetophenone

- Substituents : Fluorine at 3' and pentoxy at 4' (vs. methyl at 4' and pentoxy at 3').

- Status : Discontinued by suppliers, suggesting challenges in synthesis or stability .

- Key Differences : Fluorine’s electronegativity enhances electron-withdrawing effects, which may influence reactivity in cross-coupling reactions compared to the methyl group.

3'-Methoxy-2,2,2-trifluoroacetophenone (CAS 30724-22-2)

- Substituents : Methoxy at 3' (shorter chain than pentoxy).

- Synthesis: Produced via bromination of 3-methoxyacetophenone followed by trifluoroacetylation .

- Physical Properties : Boiling point 500°C/0.5 Torr; density 1.265 g/cm³. Lower molecular weight (204.15 g/mol) compared to the target compound due to the smaller methoxy group .

2'-Fluoro-4'-methyl-3'-(trifluoromethyl)acetophenone

- Substituents : Trifluoromethyl at 3' and methyl at 4'.

- Molecular Weight: 220.17 g/mol.

Biological Activity

4'-Methyl-3'-n-pentoxy-2,2,2-trifluoroacetophenone is an organic compound characterized by a trifluoromethyl group, a pentoxy group, and a methyl group attached to an acetophenone core. Its unique structure suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C14H17F3O2

- IUPAC Name : 2,2,2-trifluoro-1-(4-methyl-3-pentoxyphenyl)ethanone

- Molecular Weight : 288.29 g/mol

The biological activity of this compound is influenced by its chemical structure. The trifluoromethyl group enhances lipophilicity, facilitating interactions with lipid membranes and proteins. The ketone functionality allows for hydrogen bond formation with biological targets, potentially modulating their activity.

Pharmacological Applications

Research indicates that this compound may have various pharmacological applications:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, making it a candidate for conditions characterized by inflammation.

- Analgesic Properties : The compound has been explored for its potential analgesic effects in pain models.

- Neuroprotective Effects : Its ability to cross the blood-brain barrier and interact with neurobiological pathways positions it as a potential neuroprotective agent .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Activity

In a study examining the neuroprotective properties of this compound, researchers found that the compound effectively reduced neuronal cell death induced by oxidative stress in vitro. The mechanism involved scavenging free radicals and modulating apoptotic pathways, suggesting its potential utility in neurodegenerative diseases .

Case Study: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound using a murine model of inflammation. Results indicated a significant decrease in pro-inflammatory cytokines following treatment with this compound. These findings support its potential application in therapeutic strategies for inflammatory disorders.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4'-Methyl-2,2,2-trifluoroacetophenone | Lacks the pentoxy group | Limited anti-inflammatory effects |

| 3'-Methyl-4'-n-pentoxy-2,2,2-trifluoroacetophenone | Different substitution pattern | Similar neuroprotective effects |

Q & A

Q. What are the standard synthetic routes for 4'-Methyl-3'-n-pentoxy-2,2,2-trifluoroacetophenone, and how do reaction conditions influence yield?

The synthesis of trifluoroacetophenone derivatives typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, introducing trifluoromethyl groups can be achieved via reactions with trifluoroethylating agents (e.g., CF₃CH₂OTf) under basic conditions. A validated method involves reacting 4'-hydroxyacetophenone with sodium hydride in DMF, followed by trifluoroethylation at 60°C, yielding ~71% after column chromatography . Key variables include pH (optimal pH 4–6 for similar acetophenones) and solvent polarity, which affect reaction kinetics and byproduct formation .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?

Structural elucidation relies on:

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl groups (δ ~ -60 to -70 ppm), while ¹H NMR resolves methoxy and pentoxy substituents.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 290.22 g/mol for similar derivatives) and fragmentation patterns.

- HPLC-PDA : Purity assessment (>95%) and detection of regioisomers, if present .

Q. What are the key physicochemical properties relevant to handling this compound in laboratory settings?

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethyl acetate. Insoluble in water, requiring sonication for aqueous suspensions .

- Stability : Hydrolytically stable under anhydrous conditions but sensitive to strong acids/bases due to the trifluoromethyl group.

- Melting Point : Expected range: 80–100°C (analogous to 4'-hydroxy-3',5'-dimethoxyacetophenone derivatives) .

Q. How is the compound purified post-synthesis, and what challenges arise during this process?

Purification methods include:

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (15:85 ratio) to separate trifluoroacetophenone derivatives from unreacted precursors .

- Recrystallization : Ethanol/water mixtures for high-purity crystals.

Challenges include co-elution of regioisomers (e.g., 3'- vs. 4'-substituted products), requiring multiple chromatographic runs .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production, and what are common pitfalls?

- Catalyst Screening : Copper sulfate (0.5–1.0 mol%) enhances coupling efficiency in phenoxy-substituted acetophenones .

- Temperature Control : Exothermic reactions (e.g., trifluoroethylation) require gradual reagent addition to avoid side reactions.

- Pitfalls : Hydrolysis of the pentoxy group under acidic conditions necessitates inert atmospheres and anhydrous solvents .

Q. How do structural modifications (e.g., replacing pentoxy with methoxy groups) alter reactivity or biological activity?

- Reactivity : Methoxy groups increase electron density on the aromatic ring, accelerating electrophilic substitution but reducing stability under oxidative conditions.

- Biological Activity : Trifluoromethyl groups enhance lipid solubility and metabolic resistance, as seen in acetosyringone analogs used in plant signaling studies .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Discrepancies in ¹³C NMR shifts (e.g., carbonyl carbons) may arise from solvent polarity or impurities. Resolution strategies:

Q. How is this compound applied in proteomics or enzymology studies, and what mechanistic insights have been uncovered?

- Proteomics : Acts as a photoaffinity labeling agent due to the trifluoromethyl ketone moiety, which covalently binds active-site nucleophiles in serine hydrolases.

- Enzymology : Inhibits cytochrome P450 enzymes via coordination to the heme iron, validated by kinetic assays and X-ray crystallography in related compounds .

Methodological Resources

- Synthesis Protocols : Refer to optimized procedures in and for step-by-step guidelines .

- Analytical Standards : Use HPLC-grade solvents and certified reference materials (e.g., NIST) for calibration .

- Safety Data : Follow OSHA guidelines for handling trifluoromethylated compounds (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.